2-Chloro-5-(perfluoroethyl)pyridine

Descripción general

Descripción

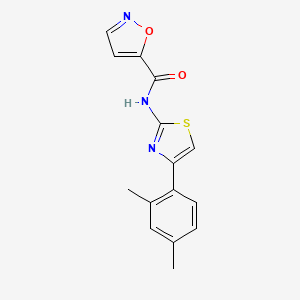

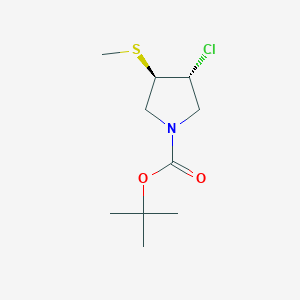

2-Chloro-5-(perfluoroethyl)pyridine is a type of functional fluoroalkyl compound that has a pyridine ring structure. It is a solid substance at 20°C .

Synthesis Analysis

The synthesis of 2-Chloro-5-(perfluoroethyl)pyridine can be achieved through various methods. For instance, one method involves the reaction of 2-chloro-5-iodopyridine and sodium pentafluoropropionate in the presence of CuI in NMP .Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis

2-Chloro-5-(perfluoroethyl)pyridine has a molecular weight of 231.55. It is a solid substance at 20°C .Aplicaciones Científicas De Investigación

Synthesis and Application in Pharmaceuticals and Agrochemicals

2-Chloro-5-(perfluoroethyl)pyridine is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications are particularly significant in the development of herbicides. The synthesis process and the growing trend in its usage have been a subject of research, highlighting its importance in chemical industries (Li Zheng-xiong, 2004).

Development of Functionalized Derivatives

The compound has been involved in the synthesis of functionalized derivatives like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which is of interest in medicinal chemistry. This derivative represents a more stable alternative to the benzodioxole fragment, offering potential for diverse applications (M. P. Catalani, A. Paio, L. Perugini, 2010).

Role in Herbicide Synthesis

One of the key roles of 2-Chloro-5-(perfluoroethyl)pyridine is its use in the synthesis of trifloxysulfuron, a highly efficient herbicide. The compound serves as a critical intermediate in this process, with optimized conditions leading to significant yields (Zuo Hang-dong, 2010).

Electrophilic Substitution and Isomerization Studies

Studies have shown that 2-chloro-5-(perfluoroethyl)pyridine can undergo neat conversion into various iodine derivatives through processes like halogen/metal exchange and electrophilic trapping. This demonstrates its versatility and potential for further chemical manipulations (F. Mongin et al., 1998).

Quantitative Analysis and Purity Assessment

The compound has been subject to quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), indicating its importance in ensuring quality and purity in chemical processes (Wang Yue-feng, 2007).

Synthesis of Boronic Acid Derivatives

Research has also explored the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-5-(perfluoroethyl)pyridine as a starting material. This study is significant for the development of novel boronic acid derivatives (Liu Guoqua, 2014).

Photophysical Properties and Environmental Sensitivity

Some derivatives of 2-chloro-5-(perfluoroethyl)pyridine exhibit unique photophysical properties like large Stokes shifts and strong solvatochromism, making them potential candidates for environment-sensitive probes (Christelle Doebelin et al., 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .

Mode of Action

Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Compounds with similar structures are known to have significant effects in the agrochemical and pharmaceutical industries .

Propiedades

IUPAC Name |

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBHRYDSCMEMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(perfluoroethyl)pyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)